

# A Technical Guide to Cyanine7 DBCO: Properties, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: *Cyanine7 DBCO*

Cat. No.: *B13894255*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cyanine7 DBCO**, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone in modern bioconjugation and imaging, enabling the precise labeling and visualization of biomolecules through copper-free click chemistry. This guide will delve into the core molecular properties of **Cyanine7 DBCO**, present detailed experimental protocols for its use, and illustrate a typical experimental workflow.

## Core Molecular Data

The molecular weight and formula of **Cyanine7 DBCO** can vary depending on the specific salt form and any modifications, such as sulfonation for increased water solubility. It is crucial for researchers to be aware of the specific variant they are using. The table below summarizes the properties of common forms of **Cyanine7 DBCO**.

Property	Cyanine7 DBCO	Cyanine7 DBCO (Hexafluorophosphate Salt)	sulfo-Cyanine7 DBCO
Molecular Weight	885.62 g/mol	995.13 g/mol [1][2]	1047.37 g/mol [3]
Molecular Formula	C <sub>58</sub> H <sub>65</sub> N <sub>4</sub> ClO <sub>2</sub> [4]	C <sub>58</sub> H <sub>65</sub> F <sub>6</sub> N <sub>4</sub> O <sub>2</sub> P[1]	C <sub>58</sub> H <sub>63</sub> KN <sub>4</sub> O <sub>8</sub> S <sub>2</sub>
CAS Number	2692677-77-1	2692677-77-1	Not specified
Solubility	Good in DMF, DMSO, DCM	Soluble in DMSO	Water-soluble
Excitation Maximum	~750 nm	~750 nm	Similar to Cyanine7
Emission Maximum	~773 nm	~775 nm	Similar to Cyanine7
Appearance	Dark green solid	Not specified	Not specified
Storage	-20°C in the dark, desiccated	-20°C, protect from light, stored under nitrogen	-20°C in the dark

## Experimental Protocols

The primary application of **Cyanine7 DBCO** is the labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. Below is a generalized protocol for labeling an azide-modified antibody with **Cyanine7 DBCO**.

### Materials:

- Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines like Tris.
- Cyanine7 DBCO**, dissolved in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 1-10 mM.
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification of the labeled antibody.

- Reaction tubes and standard laboratory equipment.

#### Procedure:

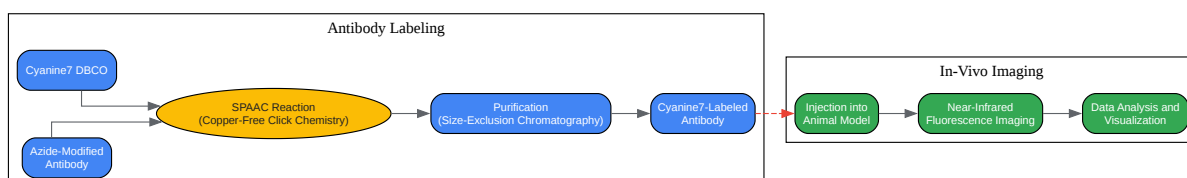
- Preparation of the Antibody:
  - Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, exchange the buffer using a spin filtration column.
- Reaction Setup:
  - Determine the desired molar ratio of **Cyanine7 DBCO** to the antibody. A common starting point is a 5- to 20-fold molar excess of the dye.
  - Add the calculated volume of the **Cyanine7 DBCO** stock solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be below 10% to maintain protein stability.
  - Gently mix the reaction solution by pipetting or brief vortexing.
- Incubation:
  - Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the Cyanine7 dye.
- Purification of the Labeled Antibody:
  - Remove the unreacted **Cyanine7 DBCO** by size-exclusion chromatography.
  - Equilibrate the column with the desired storage buffer (e.g., PBS).
  - Apply the reaction mixture to the column and collect the fractions. The first colored fraction to elute will be the labeled antibody.
- Characterization of the Conjugate:
  - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the absorbance of the conjugate at 280 nm (for

the protein) and ~750 nm (for Cyanine7).

- The formula for calculating DOL is:  $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - A_{max} * CF) * \epsilon_{dye})$  Where:
  - $A_{max}$  is the absorbance at the excitation maximum of Cyanine7 (~750 nm).
  - $A_{280}$  is the absorbance at 280 nm.
  - $\epsilon_{protein}$  is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000  $M^{-1}cm^{-1}$  for IgG).
  - $\epsilon_{dye}$  is the molar extinction coefficient of Cyanine7 at its  $A_{max}$  (e.g., ~250,000  $M^{-1}cm^{-1}$ ).
  - CF is a correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling an antibody with **Cyanine7 DBCO** and its subsequent use in in-vivo imaging.



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Caption: Workflow for antibody labeling with **Cyanine7 DBCO** and in-vivo imaging.

This guide provides foundational knowledge for the effective use of **Cyanine7 DBCO** in research and development. For specific applications, further optimization of protocols is recommended. Always refer to the manufacturer's specific product information for the most accurate data.

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## References

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